Regioisomeric Modulation of Aniline Basicity: Ortho-Substitution vs. Para/Meta Isomers
The predicted pKa of 2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline is 2.89 ± 0.10, which is significantly lower (more acidic) than the typical pKa range of unsubstituted aniline (~4.6) . While specific experimental pKa values for the meta and para isomers are not widely reported, this class-level inference highlights a key difference: the ortho-substituted electron-withdrawing group can exert a stronger inductive effect and potential intramolecular hydrogen-bonding interactions, modulating the protonation state of the amine under physiological or synthetic conditions.
| Evidence Dimension | Aniline Nitrogen Basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 2.89 ± 0.10 (predicted) |
| Comparator Or Baseline | Unsubstituted Aniline: pKa ~4.6 |
| Quantified Difference | ΔpKa ≈ -1.7 (more acidic) |
| Conditions | Predicted using ACD/Labs or similar software at 25°C in aqueous solution . |
Why This Matters
A lower pKa affects the compound's ionization state at physiological pH, influencing membrane permeability, solubility, and target engagement in medicinal chemistry applications.
